2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide
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Overview
Description
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of 2-amino-naphtho[1,2-d]thiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
2-amino-naphtho[1,2-d]thiazole+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It exhibits potential antibacterial, antifungal, and anticancer activities. Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(benzothiazol-2-yl)acetamide
- 2-Chloro-N-(thiazol-2-yl)acetamide
- 2-Chloro-N-(benzothiazol-6-yl)acetamide
Uniqueness
2-Chloro-N-(naphtho[1,2-d]thiazol-2-yl)acetamide is unique due to its fused naphthalene-thiazole structure, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.
Properties
CAS No. |
25738-59-4 |
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Molecular Formula |
C13H9ClN2OS |
Molecular Weight |
276.74 g/mol |
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2-chloroacetamide |
InChI |
InChI=1S/C13H9ClN2OS/c14-7-11(17)15-13-16-12-9-4-2-1-3-8(9)5-6-10(12)18-13/h1-6H,7H2,(H,15,16,17) |
InChI Key |
AOMXBLWHLBJHLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)CCl |
Origin of Product |
United States |
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